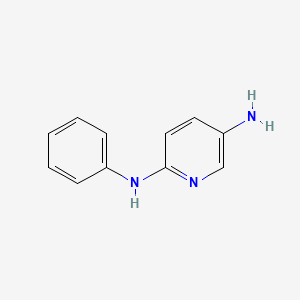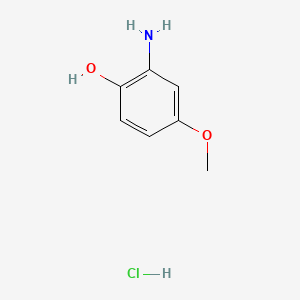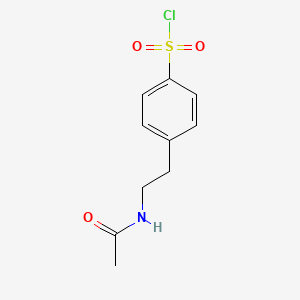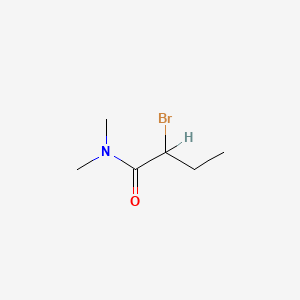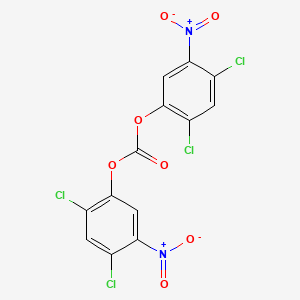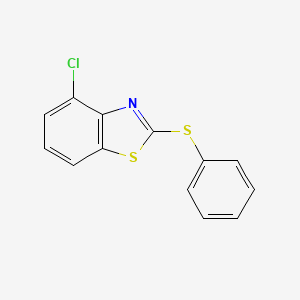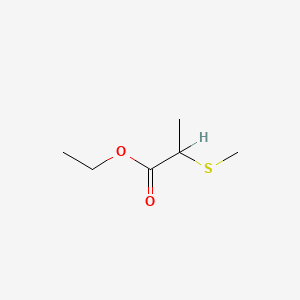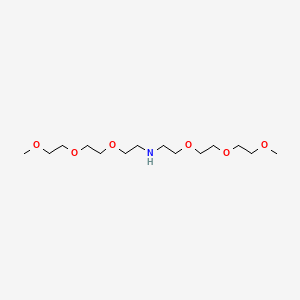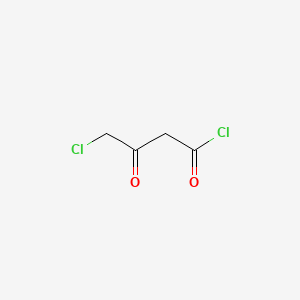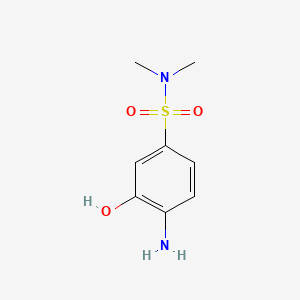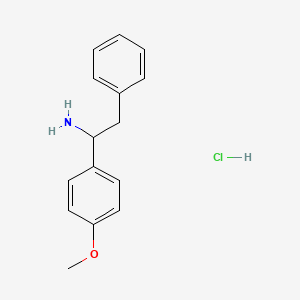
alpha-(p-Methoxyphenyl)phenethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(p-Methoxyphenyl)phenethylamine hydrochloride: is a chemical compound with the molecular formula C10H15NO·ClH and a molecular weight of 201.693 . It is also known by other names such as p-Methoxy-α-methylphenethylamine hydrochloride and β-p-Methoxyphenylisopropylaminhydrochlorid . This compound is a derivative of phenethylamine, a class of compounds known for their psychoactive and stimulant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(p-Methoxyphenyl)phenethylamine hydrochloride typically involves the reaction of p-methoxybenzaldehyde with nitroethane to form p-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield alpha-(p-Methoxyphenyl)phenethylamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-(p-Methoxyphenyl)phenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of p-methoxybenzaldehyde or p-methoxyacetophenone.
Reduction: Formation of alpha-(p-Methoxyphenyl)phenethylamine.
Substitution: Formation of various substituted phenethylamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Alpha-(p-Methoxyphenyl)phenethylamine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various phenethylamine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating certain neurological disorders.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of alpha-(p-Methoxyphenyl)phenethylamine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent for monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and stimulation of the central nervous system .
Comparación Con Compuestos Similares
Phenethylamine: The parent compound, known for its stimulant and psychoactive properties.
Methamphetamine: A potent central nervous system stimulant with a similar structure.
Amphetamine: Another stimulant with structural similarities to alpha-(p-Methoxyphenyl)phenethylamine hydrochloride.
Uniqueness: this compound is unique due to the presence of the methoxy group on the phenyl ring, which can influence its pharmacological properties and metabolic pathways. This structural modification can result in different potency, duration of action, and side effect profile compared to other phenethylamine derivatives .
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12;/h2-10,15H,11,16H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHQJPMEPYLLBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62402-44-2 |
Source


|
| Record name | NSC345777 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
